molecular formula C18H10Cl2N2S B11110562 N-[(E)-(2,6-dichlorophenyl)methylidene]naphtho[1,2-d][1,3]thiazol-2-amine

N-[(E)-(2,6-dichlorophenyl)methylidene]naphtho[1,2-d][1,3]thiazol-2-amine

Cat. No.: B11110562
M. Wt: 357.3 g/mol
InChI Key: HTKJWVUUUHUCDR-UFFVCSGVSA-N
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Description

N-[(E)-1-(2,6-Dichlorophenyl)methylidene]-N-naphtho[1,2-d][1,3]thiazol-2-ylamine is a complex organic compound that features a naphthothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2,6-Dichlorophenyl)methylidene]-N-naphtho[1,2-d][1,3]thiazol-2-ylamine typically involves the condensation of 2,6-dichlorobenzaldehyde with naphtho[1,2-d][1,3]thiazol-2-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2,6-Dichlorophenyl)methylidene]-N-naphtho[1,2-d][1,3]thiazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohyd

Properties

Molecular Formula

C18H10Cl2N2S

Molecular Weight

357.3 g/mol

IUPAC Name

(E)-N-benzo[e][1,3]benzothiazol-2-yl-1-(2,6-dichlorophenyl)methanimine

InChI

InChI=1S/C18H10Cl2N2S/c19-14-6-3-7-15(20)13(14)10-21-18-22-17-12-5-2-1-4-11(12)8-9-16(17)23-18/h1-10H/b21-10+

InChI Key

HTKJWVUUUHUCDR-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)/N=C/C4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)N=CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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